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Abstract
Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an

organelle that serves as the primary microtubule-organizing center in animal cells and plays a

pivotal role in cell cycle progression. Dysregulation of CEP63 function has been implicated in

developmental disorders such as Seckel syndrome, characterized by microcephaly and

dwarfism, as well as in cancer.[1][2] A comprehensive understanding of the protein-protein

interaction network surrounding CEP63 is therefore crucial for elucidating the molecular

mechanisms of centrosome duplication and for the development of novel therapeutic

strategies. This technical guide provides a detailed overview of the known protein interactions

of CEP63 at the centrosome, presents quantitative data where available, outlines the

experimental protocols used to identify these interactions, and visualizes the associated

signaling pathways and experimental workflows.

CEP63 Protein Interaction Network
CEP63 functions as a scaffold protein, primarily involved in the recruitment of other essential

proteins to the mother centriole to initiate centriole duplication. Its interactions are critical for the

proper assembly and function of the centrosome.
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The primary and most well-characterized interactions of CEP63 are with CEP152 and Cep57,

forming a core complex essential for centriole duplication.

Interacting Protein Function of Interaction Key References

CEP152

Forms a stable heterodimeric

complex with CEP63, which is

fundamental for centriole

duplication. This interaction is

required for the localization of

both proteins to the

centrosome. The CEP63-

CEP152 complex acts as a

platform to recruit Polo-like

kinase 4 (PLK4), the master

regulator of centriole

biogenesis.

[3][4][5]

Cep57

Interacts with the CEP63-

CEP152 complex, forming a

trimeric assembly. Cep57 is

thought to link this complex to

the centriolar microtubules.

The interaction between

Cep57 and CEP63 is crucial

for the proper recruitment of

CEP152.

[6][7][8]

Cdk1 (Cyclin-dependent

kinase 1)

CEP63 is reported to directly

interact with and recruit Cdk1

to the centrosome. This

interaction is essential for

mitotic entry.[9][10]

[9][10][11]

Proximity and Other Potential Interactors
Proximity-dependent biotin identification (BioID) studies have revealed a broader network of

proteins in close proximity to CEP63 at the centrosome, suggesting further functional
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associations.

Interacting Protein
Method of

Identification

Putative Function of

Interaction
Key References

KIAA0753 BioID

A positive regulator of

centriole duplication

that physically

interacts with CEP63.

[12]

CCDC14 BioID

A negative regulator of

centriole duplication

that physically

interacts with CEP63.

[12]

CDK5RAP2
Proximity Interaction

(BioID with CEP152)

While not a direct

interactor of CEP63, it

is part of the broader

complex. CEP152,

CEP63's primary

partner, interacts with

CDK5RAP2, which is

important for

Pericentriolar Material

(PCM) recruitment.

[12][13]

Quantitative Data on CEP63 Interactions
Quantitative data on the binding affinities of CEP63 interactions are limited in the current

literature. However, quantitative proteomics has provided insights into the stoichiometry of

centrosomal components.
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Interaction Quantitative Data Method Reference

CEP63 Abundance

~540 copies per

centrosome (for its

partner CEP152,

suggesting a similar

range for CEP63 in

the core complex)

Quantitative Mass

Spectrometry
[5]

Cdk1-Cyclin B Affinity Kd = 28 nM
Isothermal Titration

Calorimetry
[14]

Note: The Cdk1-Cyclin B affinity is provided for context, as it is a key complex recruited by

CEP63. The direct binding affinity between CEP63 and Cdk1 has not been reported.

Signaling Pathway and Logical Relationships
The central role of CEP63 is in the initiation of centriole duplication. It acts upstream of the key

cartwheel-forming protein SAS-6. The following diagram illustrates the core pathway.
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Figure 1. Core signaling pathway of CEP63 in centriole duplication.

Experimental Protocols
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The identification and characterization of CEP63 protein interactions have been achieved

through several key experimental techniques.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and confirm direct and indirect protein-protein interactions within a cell

lysate.

Co-Immunoprecipitation Workflow
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Figure 2. Experimental workflow for Co-Immunoprecipitation.

Detailed Protocol:

Cell Culture and Lysis:

Culture human cell lines (e.g., HEK293T, U2OS) to ~80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH

7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor

cocktail.[15]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (clarified lysate) to a new tube.

Immunoprecipitation:
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Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour

at 4°C on a rotator. This step reduces non-specific binding.[16]

Centrifuge and collect the supernatant.

Add a primary antibody specific to CEP63 to the pre-cleared lysate and incubate for 2-4

hours or overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2

hours at 4°C.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound

proteins.

Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and

boiling for 5-10 minutes.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

suspected interacting partners.

For discovery of novel interactors, the eluted sample can be subjected to mass

spectrometry analysis.[17]

Proximity-Dependent Biotin Identification (BioID)
BioID is a powerful technique to identify both stable and transient protein interactions and

proximal proteins in a living cell context.
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Figure 3. Experimental workflow for Proximity-Dependent Biotin Identification (BioID).

Detailed Protocol:

Vector Construction and Cell Line Generation:

Clone the coding sequence of human CEP63 into a mammalian expression vector

containing a promiscuous biotin ligase (BirA*).

Generate a stable cell line expressing the CEP63-BirA* fusion protein. A control cell line

expressing BirA* alone should also be generated.[4]

Biotin Labeling:

Culture the stable cell lines and induce expression of the fusion protein if using an

inducible system.

Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours to allow

for biotinylation of proximal proteins.[12][18]

Cell Lysis and Protein Capture:

Wash cells with PBS and lyse in a buffer containing strong detergents (e.g., RIPA buffer) to

ensure complete cell disruption and protein solubilization.

Clarify the lysate by centrifugation.

Incubate the lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) for

several hours at 4°C to capture biotinylated proteins.
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Washing and Mass Spectrometry Preparation:

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove

non-specific binders.

Perform on-bead digestion of the captured proteins using trypsin.

Elute the resulting peptides for analysis by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis:

Identify proteins that are significantly enriched in the CEP63-BirA* sample compared to

the BirA*-only control to determine the CEP63 proximity interactome.[3][19]

Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in

vivo.

Detailed Protocol:

Vector Construction:

Clone the full-length or domain-specific coding sequence of CEP63 into a "bait" vector,

which fuses CEP63 to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4 or

LexA).[20]

A cDNA library from a relevant tissue or cell type is cloned into a "prey" vector, fusing the

library of proteins to the activation domain (AD) of the transcription factor.

Yeast Transformation and Mating:

Transform a yeast reporter strain with the CEP63-bait plasmid.

Transform another yeast strain of the opposite mating type with the prey library.
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Mate the bait- and prey-containing yeast strains to allow for the co-expression of bait and

prey fusion proteins in diploid yeast.[21][22]

Screening and Selection:

Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine,

adenine) and/or containing a reporter substrate (e.g., X-gal).

Only yeast cells where the bait and prey proteins interact will reconstitute a functional

transcription factor, leading to the expression of reporter genes and allowing growth on the

selective medium.

Identification and Validation of Interactors:

Isolate the prey plasmids from the positive yeast colonies.

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

Validate the interaction through re-transformation and one-on-one Y2H assays, as well as

with orthogonal methods like Co-IP.

Conclusion and Future Directions
CEP63 is a central node in the protein interaction network that governs centriole duplication. Its

well-established interactions with CEP152 and Cep57 form the foundation for the recruitment of

downstream factors essential for procentriole formation. Emerging evidence from proximity

labeling studies suggests a more complex regulatory environment involving both positive and

negative modulators. For drug development professionals, targeting the CEP63-CEP152

interface could represent a viable strategy for modulating cell proliferation in cancer. Future

research should focus on obtaining high-resolution structural information of the CEP63-

containing complexes and on elucidating the precise quantitative dynamics of these

interactions throughout the cell cycle. Such knowledge will be invaluable for a complete

understanding of centrosome biology and for the development of targeted therapeutics against

diseases driven by centrosomal abnormalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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